2-chloro-4,5-dimethoxy-benzoic acid ethyl ester
Description
Significance of Substituted Aromatic Esters in Organic Chemistry
Substituted aromatic esters are a class of organic compounds that hold a position of considerable importance in the field of organic chemistry. pressbooks.pubbritannica.com These compounds, characterized by an ester functional group attached to an aromatic ring that bears additional substituents, are pivotal as intermediates in a wide array of synthetic transformations. mdpi.com Their utility spans across various sectors, including medicinal chemistry, materials science, and the synthesis of agrochemicals. mdpi.compreprints.org The ester moiety itself is a versatile functional group, capable of undergoing numerous reactions such as hydrolysis, amidation, and reduction, which allows for the facile introduction of other functional groups. nih.gov
The presence of substituents on the aromatic ring further enhances the synthetic utility of these esters by modulating the electronic properties and reactivity of the molecule. libretexts.org These substituents can direct the position of subsequent electrophilic aromatic substitution reactions and can themselves be modified or participate in cross-coupling reactions. Consequently, substituted aromatic esters serve as key building blocks for the construction of complex molecular architectures. nih.gov Many natural products, pharmaceuticals, and functional materials contain a substituted aromatic ester core, highlighting their significance. britannica.com They are also responsible for the characteristic fragrances of many fruits and flowers and are used in the formulation of perfumes and flavoring agents. pressbooks.pubbritannica.com
Overview of Halogenated and Methoxylated Benzoic Acid Derivatives as Synthetic Intermediates
Halogenated and methoxylated benzoic acid derivatives are particularly valuable subclasses of substituted aromatic compounds that serve as crucial intermediates in organic synthesis. The introduction of halogen atoms (e.g., chlorine, bromine) onto the benzoic acid scaffold provides a reactive handle for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions. These include well-established transformations such as Suzuki, Heck, and Sonogashira cross-coupling reactions, which are fundamental in modern synthetic chemistry for the assembly of complex molecules. Furthermore, the presence of a halogen can influence the pharmacokinetic properties of a molecule, a strategy often employed in drug discovery to enhance metabolic stability or cell permeability. nih.gov
Methoxylated benzoic acid derivatives, on the other hand, are characterized by the presence of one or more methoxy (B1213986) (-OCH3) groups on the aromatic ring. The methoxy group is a strong electron-donating group, which activates the aromatic ring towards electrophilic substitution, primarily at the ortho and para positions. libretexts.org This directing effect is instrumental in controlling the regioselectivity of subsequent synthetic steps. Moreover, methoxy groups are prevalent in a vast number of natural products and biologically active compounds, contributing to their pharmacological profiles. For instance, methoxylation has been shown to impart antioxidant properties to certain molecules. nih.gov The synthesis of various pharmaceuticals often involves intermediates derived from methoxylated benzoic acids. preprints.orgresearchgate.net
Structural Context of 2-Chloro-4,5-dimethoxy-benzoic Acid Ethyl Ester as a Versatile Synthetic Scaffold
This compound is a multifunctional molecule that embodies the synthetic utility of both halogenated and methoxylated aromatic esters. Its structure is primed for a diverse range of chemical modifications, making it a versatile scaffold in contemporary organic synthesis.
The key structural features that contribute to its versatility are:
The Ethyl Ester Group: This functional group can be readily hydrolyzed to the corresponding carboxylic acid (2-chloro-4,5-dimethoxybenzoic acid), which can then be converted into a variety of other functional groups such as amides, acid chlorides, or other esters. The ester itself can also undergo reactions like Claisen condensation.
The Chlorine Atom: Positioned at the 2-position of the benzoic acid ring, the chloro substituent serves as a site for nucleophilic aromatic substitution or as a handle for transition metal-catalyzed cross-coupling reactions. This allows for the introduction of a wide range of substituents at this position.
The Methoxy Groups: The two methoxy groups at the 4- and 5-positions are strong electron-donating groups. They activate the aromatic ring, influencing its reactivity in electrophilic aromatic substitution reactions. Their presence is also a common feature in many biologically active molecules.
This unique combination of functional groups in a specific arrangement on the benzene (B151609) ring makes this compound a valuable starting material for the synthesis of more complex molecules, including heterocyclic compounds and potential pharmaceutical agents. The interplay between the electron-withdrawing inductive effect of the chlorine and the electron-donating resonance effect of the methoxy groups creates a unique electronic environment that can be exploited for selective chemical transformations.
Below are the key properties of this compound:
| Property | Value |
| CAS Number | 91427-57-5 |
| Molecular Formula | C11H13ClO4 |
| Molecular Weight | 244.67 g/mol |
| IUPAC Name | ethyl 2-chloro-4,5-dimethoxybenzoate |
Structure
3D Structure
Properties
IUPAC Name |
ethyl 2-chloro-4,5-dimethoxybenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO4/c1-4-16-11(13)7-5-9(14-2)10(15-3)6-8(7)12/h5-6H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPBRCEMWMQUPAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=C(C=C1Cl)OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Strategic Retrosynthetic Analysis of 2 Chloro 4,5 Dimethoxy Benzoic Acid Ethyl Ester
Identification of Key Disconnections and Synthetic Challenges
Retrosynthetic analysis begins by breaking down the target molecule into simpler, more readily available starting materials through a series of logical "disconnections." For 2-chloro-4,5-dimethoxy-benzoic acid ethyl ester, the most logical primary disconnections involve the ester linkage and the bonds connecting the substituents to the aromatic ring.
The most apparent disconnection is the ester functional group, which simplifies the target molecule to 2-chloro-4,5-dimethoxy-benzoic acid and ethanol (B145695). This is a standard C-O bond disconnection corresponding to an esterification reaction in the forward synthesis.
A more complex set of disconnections involves the C-C and C-X (where X is a heteroatom) bonds of the substituted benzene (B151609) ring. The order in which these substituents are introduced is critical to the success of the synthesis due to their directing effects in electrophilic aromatic substitution reactions. A plausible retrosynthetic pathway for the carboxylic acid precursor is outlined below:
Disconnection of the carboxyl group: This leads to 1-chloro-3,4-dimethoxybenzene. In the forward sense, this would involve a carboxylation reaction, which can be challenging to achieve with high regioselectivity.
Disconnection of the chloro group: This suggests 3,4-dimethoxybenzoic acid as a precursor. The challenge here lies in the chlorination of a highly activated ring, which may lead to multiple chlorinated products.
Disconnection of the methoxy (B1213986) groups: This would lead back to a dihydroxybenzoic acid derivative, which could be synthesized from simpler precursors.
A significant synthetic challenge is controlling the regioselectivity during the functionalization of the aromatic ring. The two methoxy groups are strongly activating and ortho-, para-directing, while the chloro group is deactivating but also ortho-, para-directing. The carboxylic acid group is a deactivating, meta-directing group. The interplay of these directing effects must be carefully considered when planning the order of substituent introduction.
Another key challenge is the potential for steric hindrance. The presence of a substituent at the 2-position (ortho to the carboxylic acid) can hinder the subsequent esterification reaction.
Analysis of Precursor Molecules for Esterification and Aromatic Functionalization
Based on the retrosynthetic analysis, a logical forward synthesis can be constructed starting from a readily available precursor. A common and economically viable starting material for the synthesis of 1,2-dimethoxybenzene (B1683551) derivatives is veratrole (1,2-dimethoxybenzene).
A patented method outlines a high-yield synthesis of 2-chloro-4,5-dimethoxybenzoic acid from veratrole. nih.gov This process involves a three-step sequence:
Halogenation: Veratrole is first halogenated to produce 3,4-dimethoxychlorobenzene. nih.gov This is a crucial step where regioselectivity is key.
Chloromethylation: The resulting 3,4-dimethoxychlorobenzene is then chloromethylated to introduce a chloromethyl group at the position ortho to the chloro substituent and meta to the two methoxy groups. This yields 2-chloro-4,5-dimethoxybenzyl chloride. nih.gov
Oxidation: The final step is the oxidation of the benzyl (B1604629) chloride to the corresponding carboxylic acid, 2-chloro-4,5-dimethoxybenzoic acid, using a strong oxidizing agent like potassium permanganate (B83412). nih.gov
This synthetic route effectively controls the regiochemistry by introducing the substituents in a specific order, taking advantage of their directing effects.
For the final esterification step, 2-chloro-4,5-dimethoxybenzoic acid is reacted with ethanol. Due to the potential for steric hindrance from the ortho-chloro substituent, standard Fischer esterification conditions (refluxing in ethanol with a catalytic amount of strong acid) may be slow. More forcing conditions or alternative esterification methods might be necessary to achieve a high yield. Methods for the esterification of hindered carboxylic acids, such as using trifluoroacetic anhydride, could be considered. acs.org
| Precursor Molecule | Role in Synthesis | CAS Number |
| Veratrole (1,2-dimethoxybenzene) | Starting material for the aromatic core | 91-16-7 |
| 3,4-Dimethoxychlorobenzene | Intermediate after halogenation | 36303-75-6 |
| 2-Chloro-4,5-dimethoxybenzyl chloride | Intermediate after chloromethylation | Not readily available |
| 2-Chloro-4,5-dimethoxybenzoic acid | Direct precursor to the final ester | 60032-95-3 |
| Ethanol | Reagent for esterification | 64-17-5 |
Theoretical Approaches to Optimizing Synthetic Route Design
Modern computational chemistry offers powerful tools to predict and optimize synthetic routes, minimizing the need for extensive empirical experimentation. These theoretical approaches can be particularly valuable in addressing the challenges of regioselectivity and reaction efficiency in the synthesis of this compound.
Predicting Regioselectivity: The regiochemical outcome of electrophilic aromatic substitution reactions can be predicted with considerable accuracy using computational methods. Density Functional Theory (DFT) calculations can be employed to determine the electron density at various positions on the aromatic ring of the starting materials and intermediates. The positions with the highest electron density are the most likely sites of electrophilic attack. For instance, computational models can predict the most favorable position for the initial chlorination of veratrole and the subsequent chloromethylation, thus guiding the synthetic design. rsc.orgchemrxiv.org
Modeling Reaction Mechanisms and Transition States: Theoretical calculations can provide detailed insights into reaction mechanisms, including the structures and energies of transition states. For the esterification of the sterically hindered 2-chloro-4,5-dimethoxybenzoic acid, DFT studies can be used to compare the activation energies of different catalytic methods. researchgate.netrsc.org This allows for the in silico screening of various catalysts and reaction conditions to identify those that are most likely to lead to a high yield of the desired ester. By understanding the energetic landscape of the reaction, chemists can make more informed decisions about how to overcome the challenges posed by steric hindrance.
Computer-Aided Synthesis Planning (CASP): Advanced software tools are being developed that can automatically generate and evaluate potential synthetic routes. rsc.orgchemrxiv.org These programs utilize large databases of known chemical reactions and sophisticated algorithms to propose multiple synthetic pathways to a target molecule. By inputting the structure of this compound, a CASP tool could suggest various synthetic strategies, including those that may not be immediately obvious to a human chemist. The software can also rank these routes based on criteria such as predicted yield, cost of starting materials, and number of steps, thereby accelerating the process of synthetic route optimization.
| Computational Method | Application in Synthesis Design |
| Density Functional Theory (DFT) | Predicting regioselectivity in electrophilic aromatic substitution. |
| Transition State Theory | Modeling reaction mechanisms and predicting activation energies for esterification. |
| Computer-Aided Synthesis Planning (CASP) | Automated generation and evaluation of multiple synthetic routes. |
Synthetic Methodologies for 2 Chloro 4,5 Dimethoxy Benzoic Acid Ethyl Ester and Its Precursors
Synthesis of 2-Chloro-4,5-dimethoxybenzoic Acid
The primary precursor for the target ester is 2-chloro-4,5-dimethoxybenzoic acid. Its synthesis is typically achieved through a multi-step process beginning with readily available veratrole derivatives, culminating in an oxidation reaction.
Oxidation of 2-chloro-4,5-dimethoxybenzyl chloride
A key step in forming 2-chloro-4,5-dimethoxybenzoic acid is the oxidation of its benzyl (B1604629) chloride analog. A documented method involves heating 2-chloro-4,5-dimethoxybenzyl chloride with a strong oxidizing agent, such as potassium permanganate (B83412) (KMnO₄), in an aqueous solution. To facilitate the reaction between the organic substrate and the aqueous oxidant, a phase-transfer catalyst like tetrabutylammonium (B224687) bromide is often employed. The reaction proceeds over several hours at an elevated temperature, for instance, 70°C. Upon completion, which can be monitored by thin-layer chromatography (TLC), the mixture is filtered while hot. The resulting filtrate is then acidified, typically with hydrochloric acid, to a pH of around 4. This causes the desired carboxylic acid to precipitate out of the solution as a solid, which can then be collected by filtration and dried, achieving a high yield of approximately 95.5%.
| Reactant | Reagents | Conditions | Yield |
| 2-chloro-4,5-dimethoxybenzyl chloride | 1. Potassium permanganate (KMnO₄)2. Tetrabutylammonium bromide | Water, 70°C, 7 hours | 95.5% |
Targeted Halogenation and Chloromethylation of Veratrole Derivatives
The starting material for the aforementioned oxidation, 2-chloro-4,5-dimethoxybenzyl chloride, is itself synthesized from a simpler precursor, veratrole (1,2-dimethoxybenzene). This process involves two main transformations: targeted halogenation followed by chloromethylation.
Targeted Halogenation: Veratrole is first chlorinated to produce 3,4-dimethoxy chlorobenzene (B131634). This can be achieved by reacting veratrole with a metal halide, such as sodium chloride, in the presence of sulfuric acid and hydrogen peroxide. This reaction is typically carried out at a moderate temperature of around 50°C for several hours.
Chloromethylation: The resulting 3,4-dimethoxy chlorobenzene then undergoes a targeted chloromethylation reaction. This is accomplished using paraformaldehyde and hydrochloric acid to introduce the chloromethyl group (-CH₂Cl) onto the aromatic ring, specifically at the position ortho to the chloro substituent, yielding 2-chloro-4,5-dimethoxybenzyl chloride. This sequence provides a direct and efficient route from a basic starting material to the immediate precursor of the desired benzoic acid.
Alternative Approaches to Substituted Benzoic Acid Synthesis
While the specific pathway from veratrole is well-documented for this particular compound, several general methodologies exist for the synthesis of substituted benzoic acids that represent viable alternative strategies.
Oxidation of Alkylbenzenes: A widely used method is the strong oxidation of an alkyl group attached to a benzene (B151609) ring. savemyexams.com As long as the carbon atom attached to the ring (the benzylic carbon) has at least one hydrogen, reagents like hot alkaline potassium permanganate (KMnO₄) or acidic potassium dichromate (K₂Cr₂O₇) can oxidize the entire alkyl chain to a carboxylic acid group. libretexts.orgquora.com This method is robust, and regardless of the length of the alkyl chain, the product is the corresponding benzoic acid. libretexts.org
Grignard Carboxylation: This approach involves the formation of a Grignard reagent from an aryl halide (e.g., a substituted bromobenzene). The Grignard reagent, which acts as a strong nucleophile, is then reacted with carbon dioxide (often in its solid form, dry ice). docsity.com An acidic workup is then required to protonate the intermediate carboxylate salt, yielding the final benzoic acid. prolabscientific.com
Hydrolysis of Benzonitriles: Substituted benzonitriles can be converted to benzoic acids through hydrolysis. scribd.com This reaction can be performed under either acidic or basic conditions, where the nitrile group (-CN) is hydrolyzed to a carboxylic acid group (-COOH). doubtnut.comscribd.comaskfilo.comquizlet.com
Esterification of 2-Chloro-4,5-dimethoxybenzoic Acid to its Ethyl Ester
Once 2-chloro-4,5-dimethoxybenzoic acid has been synthesized, the final step is its conversion to the corresponding ethyl ester. This can be accomplished through several standard esterification techniques.
Direct Acid-Catalyzed Esterification Techniques
The most traditional method for this conversion is the Fischer-Speier esterification. This technique involves reacting the carboxylic acid directly with an excess of the alcohol (in this case, ethanol) in the presence of a strong acid catalyst.
The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by the catalyst, which makes the carbonyl carbon more electrophilic. A molecule of ethanol (B145695) then acts as a nucleophile, attacking this carbon. Following a series of proton transfer steps, a molecule of water is eliminated, and subsequent deprotonation yields the ethyl ester. To drive the reaction to completion, it is common practice to use ethanol as the solvent, ensuring it is present in large excess, and to remove the water that is formed as a byproduct.
| Method | Typical Catalysts | Key Conditions |
| Fischer-Speier Esterification | Sulfuric Acid (H₂SO₄), Hydrochloric Acid (HCl), p-Toluenesulfonic acid (TsOH) | Reflux in excess ethanol |
Activated Carboxylic Acid Esterification using Triazine-Based Reagents (e.g., 2-chloro-4,6-dimethoxy-1,3,5-triazine)
A more modern and often milder approach to esterification involves the activation of the carboxylic acid group. Triazine-based reagents, such as 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) (CDMT), are highly effective for this purpose. This method avoids the harsh acidic conditions and high temperatures of Fischer esterification.
The process is a multi-step, one-pot reaction. The carboxylic acid is first reacted with CDMT in the presence of a tertiary amine base, such as N-methylmorpholine (NMM). This reaction forms a highly reactive intermediate known as a 2-acyloxy-4,6-dimethoxy-1,3,5-triazine, or a "superactive ester". This intermediate is then susceptible to nucleophilic attack by an alcohol. The addition of ethanol to this activated intermediate results in the formation of the desired ethyl ester and 2-hydroxy-4,6-dimethoxy-1,3,5-triazine as a byproduct. The entire process can be carried out under mild conditions, often starting at 0°C and gradually warming to room temperature, making it suitable for substrates that may be sensitive to strong acids or heat.
| Reagent | Function |
| 2-chloro-4,5-dimethoxybenzoic acid | Substrate (Acid) |
| Ethanol | Substrate (Alcohol) |
| 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) | Activating Agent |
| N-methylmorpholine (NMM) | Base |
Transesterification Strategies
Transesterification is a fundamental organic reaction that converts one ester into another through the exchange of the alkoxy group. This process is typically performed by reacting an ester with an alcohol in the presence of a catalyst. For the synthesis of 2-chloro-4,5-dimethoxy-benzoic acid ethyl ester, a precursor ester, such as the methyl ester, could be converted to the ethyl ester by reaction with ethanol. This equilibrium-driven reaction is often facilitated by using a large excess of the reactant alcohol, which also serves as the solvent.
The mechanism of transesterification can proceed under either acidic or basic conditions.
Acid-Catalyzed Transesterification : In this method, a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, protonates the carbonyl oxygen of the starting ester. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol (e.g., ethanol). The reaction proceeds through a tetrahedral intermediate, followed by the elimination of the original alcohol (e.g., methanol) to yield the new ester.
Base-Catalyzed Transesterification : This approach involves a strong base, typically the alkoxide corresponding to the desired alcohol (e.g., sodium ethoxide). The alkoxide acts as a potent nucleophile, attacking the carbonyl carbon of the precursor ester. This also proceeds via a tetrahedral intermediate, leading to the displacement of the original alkoxy group. While effective, base-catalyzed methods can be complicated by saponification if water is present.
More advanced and milder catalysts have also been developed for the transesterification of aromatic esters. For instance, dibutyltin (B87310) oxide has been shown to be a versatile catalyst for the transesterification of various esters under neutral conditions, tolerating a wide range of functional groups. Similarly, granular iodine has been reported as a mild and efficient catalyst for this transformation. Another approach utilizes a mild base, sodium bis(ethylenedioxy)borate, which can facilitate the reaction under microwave or ultrasonication conditions.
Enzymatic methods, employing lipases, offer a green alternative for transesterification. These biocatalysts can operate under mild conditions, often with high selectivity, reducing the formation of by-products. The use of immobilized enzymes further simplifies catalyst separation and recycling.
Advanced Synthetic Strategies for Complex Benzoic Acid Esters
The synthesis of structurally complex benzoic acid esters, including this compound, has benefited significantly from the development of advanced chemical technologies. These strategies aim to improve yield, selectivity, and environmental compatibility.
Catalytic Approaches in Ester Synthesis
Modern ester synthesis increasingly relies on sophisticated catalytic systems that offer advantages over traditional stoichiometric reagents. These catalysts can be broadly categorized as homogeneous or heterogeneous.
Heterogeneous solid acid catalysts are particularly noteworthy for their operational simplicity, ease of separation from the reaction mixture, and potential for recyclability. Montmorillonite K10 clay, when activated with orthophosphoric acid, serves as an effective solid acid catalyst for the esterification of substituted benzoic acids under solvent-free conditions. This approach has demonstrated high yields for benzoic acids containing both electron-donating and electron-withdrawing groups.
Another significant advancement is the use of metal-based catalysts. Zirconium-titanium (Zr/Ti) mixed metal solid acids have been developed for the synthesis of methyl benzoates. These catalysts exhibit high activity for the esterification of various substituted benzoic acids with methanol (B129727) and can be easily recovered and reused without a significant loss in performance. Titanate catalysts have also shown high activity in the transesterification of crude methyl benzoate (B1203000) to produce other esters like benzyl and butyl benzoate. Tin(II) compounds are also effective high-temperature catalysts for the esterification of benzoic acid with long-chain alcohols.
The table below summarizes findings for various catalytic systems used in the synthesis of benzoic acid esters.
| Catalyst System | Reactants | Reaction Conditions | Yield | Reference |
| Phosphoric Acid Modified Montmorillonite K10 (PMK) | Benzoic Acid, Methanol | 10 wt% catalyst, solvent-free, reflux, 5 hrs | High | |
| Zirconium-Titanium Solid Acid (ZT10) | Substituted Benzoic Acids, Methanol | Not specified | High | |
| Titanate | Crude Methyl Benzoate, Benzyl Alcohol | Reactive distillation | ~100% conversion | |
| Titanate | Crude Methyl Benzoate, Butanol | Reactive distillation | ~82.8% conversion | |
| Tin(II) Compounds | Benzoic Acid, C7-C13 Alcohols | >180°C, removal of water | High Purity |
Development of Sustainable and Efficient Synthesis Protocols
The principles of green chemistry are increasingly influencing the design of synthetic routes for fine chemicals. A key focus is the reduction or elimination of hazardous substances and the maximization of atom economy.
Recyclable catalysts are another cornerstone of green synthesis. Heterogeneous catalysts, such as the Zr/Ti solid acids and modified clays, are advantageous because they can be easily filtered from the reaction mixture and reused for multiple cycles, reducing waste and cost.
Enzymatic catalysis represents a highly sustainable approach to ester synthesis. Lipases operate in aqueous or non-conventional solvent systems under mild temperatures and pressures. This not only reduces energy consumption but also enhances selectivity, often obviating the need for protecting groups and minimizing by-product formation. The enzymatic interesterification process is simpler, involves fewer steps, and operates at lower temperatures compared to chemical methods.
The development of protocols using non-toxic and readily available catalysts, such as iodine, also contributes to the sustainability of ester synthesis. These efforts collectively aim to create synthetic pathways that are not only efficient and high-yielding but also environmentally benign.
Mechanistic Investigations of Chemical Transformations Involving 2 Chloro 4,5 Dimethoxy Benzoic Acid Ethyl Ester
Elucidation of Esterification Reaction Mechanisms
The formation of 2-chloro-4,5-dimethoxy-benzoic acid ethyl ester from its corresponding carboxylic acid, 2-chloro-4,5-dimethoxy-benzoic acid, is most commonly achieved through Fischer esterification. This reaction involves treating the carboxylic acid with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The mechanism is a reversible, acid-catalyzed nucleophilic acyl substitution.
The Fischer esterification mechanism proceeds through several distinct steps:
Protonation of the Carbonyl Oxygen : The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst. This step increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.
Nucleophilic Attack by Ethanol : A molecule of ethanol, acting as the nucleophile, attacks the protonated carbonyl carbon. This leads to the formation of a tetrahedral intermediate, also known as an oxonium ion.
Proton Transfer : A proton is transferred from the oxonium ion to one of the hydroxyl groups. This proton transfer is a rapid equilibrium and results in the formation of a new intermediate with a potential leaving group, water.
Elimination of Water : The intermediate loses a molecule of water, which is a good leaving group, to form a protonated ester.
Deprotonation : The protonated ester is then deprotonated, typically by a molecule of the alcohol or the conjugate base of the catalyst, to yield the final ethyl ester product and regenerate the acid catalyst.
Because the reaction is in equilibrium, it is often driven to completion by using a large excess of the alcohol (ethanol) or by removing the water as it is formed. lumenlearning.com
Typical Conditions for Fischer Esterification
| Parameter | Condition | Purpose |
|---|---|---|
| Reactants | 2-Chloro-4,5-dimethoxy-benzoic acid, Ethanol | Formation of the ethyl ester. |
| Catalyst | Concentrated Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl) | To protonate the carbonyl group and increase its electrophilicity. |
| Solvent | Excess Ethanol | Acts as both reactant and solvent, shifting the equilibrium towards the product side. |
| Temperature | Reflux | To increase the reaction rate. |
Mechanisms of Hydrolysis of the Ethyl Ester Moiety
The hydrolysis of the ethyl ester group in this compound can be achieved under either acidic or basic conditions, each proceeding through a different mechanism to yield the parent carboxylic acid.
Acid-Catalyzed Hydrolysis The mechanism of acid-catalyzed ester hydrolysis is the microscopic reverse of the Fischer esterification. lumenlearning.com The reaction is an equilibrium process and is driven to completion by using a large excess of water. The steps are as follows:
Protonation of the ester's carbonyl oxygen.
Nucleophilic attack by a water molecule on the carbonyl carbon to form a tetrahedral intermediate.
Proton transfer from the attacking water moiety to the ethoxy oxygen.
Elimination of ethanol (a neutral leaving group).
Deprotonation of the resulting protonated carboxylic acid to give the final product and regenerate the acid catalyst.
Base-Catalyzed Hydrolysis (Saponification) Base-catalyzed hydrolysis, also known as saponification, is an irreversible process that proceeds via a nucleophilic acyl substitution mechanism, specifically the BAc2 (Base-catalyzed, Acyl-oxygen cleavage, bimolecular) pathway. researchgate.netnih.gov
Nucleophilic Attack : A hydroxide (B78521) ion (OH⁻), a strong nucleophile, attacks the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate with a negative charge on the oxygen.
Elimination of the Leaving Group : The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating the ethoxide ion (⁻OEt) as the leaving group.
Deprotonation : The ethoxide ion is a strong base and immediately deprotonates the newly formed carboxylic acid in an irreversible acid-base reaction. This produces ethanol and a carboxylate salt.
Protonation : In a final workup step, a strong acid is added to protonate the carboxylate salt to yield the neutral carboxylic acid.
Comparison of Hydrolysis Mechanisms
| Feature | Acid-Catalyzed Hydrolysis | Base-Catalyzed Hydrolysis (Saponification) |
|---|---|---|
| Catalyst | Acid (e.g., H₂SO₄) | Base (e.g., NaOH) - consumed stoichiometrically |
| Nucleophile | Water (weak) | Hydroxide ion (strong) |
| Key Intermediate | Protonated tetrahedral intermediate | Anionic tetrahedral intermediate |
| Reversibility | Reversible (Equilibrium) | Irreversible |
| Final Product (before workup) | Carboxylic acid + Ethanol | Carboxylate salt + Ethanol |
Regioselectivity and Chemoselectivity in Derivatization Reactions
Regioselectivity Regioselectivity in derivatization reactions, particularly electrophilic aromatic substitution (EAS), is determined by the directing effects of the substituents already present on the aromatic ring. The substituents on this compound exert strong and convergent directing effects.
Activating Groups : The two methoxy (B1213986) (-OCH₃) groups at positions C4 and C5 are powerful activating groups and are ortho, para-directors.
Deactivating Groups : The chloro (-Cl) group at C2 and the ethyl ester (-COOEt) group at C1 are deactivating groups. Halogens are ortho, para-directors, while the ester group is a meta-director.
The only unsubstituted position on the ring is C6. The directing influence of each substituent on this position can be analyzed:
The C5-methoxy group strongly directs an incoming electrophile to its ortho position, which is C6.
The C4-methoxy group directs to its ortho positions, C3 (blocked) and C5 (blocked).
The C2-chloro group directs to its ortho (C3, blocked) and para (C5, blocked) positions.
The C1-ester group directs to its meta positions, C3 (blocked) and C5 (blocked).
Analysis of the combined effects shows a powerful convergence of directing influence. The strongly activating C5-methoxy group directs ortho to the C6 position. This directive is not significantly opposed by the other groups. Therefore, electrophilic aromatic substitution reactions, such as nitration or halogenation, are expected to exhibit high regioselectivity, with the electrophile adding almost exclusively at the C6 position. Studies on the nitration of related 1,2-dialkoxybenzenes have also shown high regioselectivity. nih.gov
Directing Effects for Electrophilic Substitution at C6
| Substituent | Position | Type | Directing Effect on C6 |
|---|---|---|---|
| -COOEt | C1 | Deactivating, Meta-director | Not directed |
| -Cl | C2 | Deactivating, Ortho, Para-director | Not directed (Para is C5) |
| -OCH₃ | C4 | Activating, Ortho, Para-director | Not directed (Ortho is C3, C5) |
| -OCH₃ | C5 | Activating, Ortho, Para-director | Strongly directed (Ortho) |
Chemoselectivity Chemoselectivity refers to the preferential reaction of one functional group over another. The title compound possesses three main reactive sites: the aromatic ring, the chloro group, and the ethyl ester group.
Under basic/nucleophilic conditions : The most likely reaction is the hydrolysis (saponification) of the ethyl ester, as it is a standard and facile reaction. A nucleophilic aromatic substitution at the C2-chloro position is, as discussed, electronically disfavored and would require much more forcing conditions. Therefore, saponification is the chemoselective outcome.
Under electrophilic conditions (e.g., nitration) : The electron-rich aromatic ring is highly activated by the two methoxy groups and will readily undergo electrophilic substitution. The ester and chloro groups are deactivated towards electrophilic attack. Thus, reaction on the aromatic ring is the chemoselective pathway.
Under reducing conditions : The ester group could potentially be reduced to an alcohol, depending on the reducing agent used. This would compete with reductive dehalogenation, but typically, ester reduction is a common transformation.
The predictable chemoselectivity allows for the selective modification of one part of the molecule while leaving the other functional groups intact, which is a valuable tool in multi-step organic synthesis.
Spectroscopic Characterization and Structural Elucidation of 2 Chloro 4,5 Dimethoxy Benzoic Acid Ethyl Ester and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling constants, and integration of signals in ¹H NMR, and the chemical shifts in ¹³C NMR, a detailed picture of the molecular structure can be assembled. Although direct experimental spectra for 2-chloro-4,5-dimethoxy-benzoic acid ethyl ester are not widely published, a detailed prediction of its NMR spectra can be made based on established principles and data from analogous substituted benzoic acid esters. rsc.orgrsc.org
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons, the two methoxy (B1213986) groups, and the ethyl ester group.
Aromatic Protons: The benzene (B151609) ring has two protons. The proton at the C3 position is expected to appear as a singlet, influenced by the adjacent chloro and methoxy groups. The proton at the C6 position will also likely appear as a singlet.
Methoxy Protons: The two methoxy groups at the C4 and C5 positions are in different chemical environments and are expected to produce two distinct singlets, each integrating to three protons.
Ethyl Ester Protons: The ethyl group will give rise to a quartet and a triplet. The methylene (B1212753) protons (-CH₂-) adjacent to the ester oxygen will be deshielded and appear as a quartet due to coupling with the neighboring methyl protons. The terminal methyl protons (-CH₃) will appear as a triplet, coupled to the methylene protons.
Predicted ¹H NMR Data for this compound:
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.3-7.5 | Singlet | 1H | Ar-H (C3) |
| ~6.9-7.1 | Singlet | 1H | Ar-H (C6) |
| ~4.3-4.5 | Quartet | 2H | -OCH₂CH₃ |
| ~3.9 | Singlet | 3H | -OCH₃ |
| ~3.8 | Singlet | 3H | -OCH₃ |
| ~1.3-1.5 | Triplet | 3H | -OCH₂CH₃ |
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about all the carbon atoms in the molecule. For this compound, a total of 11 distinct carbon signals are expected.
Carbonyl Carbon: The ester carbonyl carbon is the most deshielded and will appear at the lowest field.
Aromatic Carbons: Six signals are expected for the six carbons of the benzene ring. The carbons attached to the chloro and oxygen atoms will have their chemical shifts significantly influenced by these electronegative substituents.
Methoxy Carbons: The two methoxy carbons will appear as distinct signals in the typical region for sp³ hybridized carbons attached to an oxygen atom.
Ethyl Ester Carbons: The methylene carbon (-OCH₂-) of the ethyl group will be more deshielded than the terminal methyl carbon (-CH₃).
Predicted ¹³C NMR Data for this compound:
| Chemical Shift (δ, ppm) | Assignment |
| ~165-167 | C=O |
| ~150-155 | Ar-C (C4, C5) |
| ~130-135 | Ar-C (C1) |
| ~120-125 | Ar-C (C2) |
| ~115-120 | Ar-C (C6) |
| ~110-115 | Ar-C (C3) |
| ~61-63 | -OCH₂CH₃ |
| ~56 | -OCH₃ |
| ~55 | -OCH₃ |
| ~14 | -OCH₂CH₃ |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. researchgate.net
The IR spectrum of this compound is expected to show characteristic absorption bands for the ester carbonyl group, C-O bonds, aromatic C-H and C=C bonds, and the C-Cl bond. Based on data from similar compounds like ethyl 2,6-dimethoxybenzoate, which shows a strong C=O stretch at 1729 cm⁻¹, a similar value is anticipated for the target molecule. rsc.org
Predicted IR Absorption Bands for this compound:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3000-3100 | C-H stretch | Aromatic |
| ~2850-2980 | C-H stretch | Aliphatic (-CH₃, -CH₂-) |
| ~1720-1740 | C=O stretch | Ester |
| ~1580-1600 | C=C stretch | Aromatic |
| ~1250-1300 | C-O stretch | Aryl-O, Ester |
| ~1000-1100 | C-O stretch | Alkyl-O |
| ~700-800 | C-Cl stretch | Aryl-Cl |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern. The nominal molecular weight of this compound (C₁₁H₁₃ClO₄) is approximately 244.67 g/mol . appchemical.com
The mass spectrum of this compound is expected to show a molecular ion peak (M⁺) corresponding to its molecular weight. The presence of a chlorine atom should result in a characteristic M+2 peak with an intensity of about one-third of the M⁺ peak, due to the natural abundance of the ³⁷Cl isotope.
The fragmentation of the molecular ion would likely proceed through several key pathways, including:
Loss of the ethoxy group (-OCH₂CH₃): This would result in a fragment ion with a mass-to-charge ratio (m/z) corresponding to the acylium ion.
Loss of an ethyl radical (-CH₂CH₃): This would lead to a fragment ion with the loss of 29 mass units.
Loss of carbon monoxide (CO): Following the initial fragmentations, the loss of CO from the acylium ion is a common pathway for esters.
Cleavage of the methoxy groups: Loss of a methyl radical (-CH₃) or formaldehyde (B43269) (CH₂O) from the methoxy substituents on the aromatic ring can also be expected.
Predicted Key Fragments in the Mass Spectrum of this compound:
| m/z | Possible Fragment Ion |
| 244/246 | [M]⁺ (Molecular ion) |
| 199/201 | [M - OCH₂CH₃]⁺ |
| 215/217 | [M - CH₂CH₃]⁺ |
| 171/173 | [M - OCH₂CH₃ - CO]⁺ |
Advanced Spectroscopic Techniques for Comprehensive Characterization
For a more in-depth and unambiguous structural elucidation of this compound and its derivatives, advanced spectroscopic techniques can be employed.
2D NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be used to definitively assign all proton and carbon signals and to establish the connectivity between different parts of the molecule. For instance, an HMBC experiment would show correlations between the ethyl protons and the carbonyl carbon, confirming the ester linkage.
X-ray Crystallography: If a suitable single crystal of the compound can be obtained, X-ray crystallography can provide the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions. mdpi.com This technique offers the most definitive structural proof.
High-Resolution Mass Spectrometry (HRMS): HRMS can provide the exact mass of the molecular ion and its fragments with high precision, which allows for the determination of the elemental composition of each ion, further confirming the molecular formula and the identity of the fragments.
The application of these advanced methods would provide a complete and unequivocal characterization of the molecular structure of this compound.
Chemical Transformations and Derivatization of 2 Chloro 4,5 Dimethoxy Benzoic Acid Ethyl Ester
Modification of the Chloro Substituent for Diversification
The chlorine atom attached to the benzene (B151609) ring is a key functional group for derivatization. Its replacement through various chemical reactions allows for the introduction of a wide range of substituents, thereby diversifying the molecular structure.
Nucleophilic aromatic substitution (SNAr) is a potential pathway for replacing the chloro group with various nucleophiles. In this reaction, a nucleophile attacks the carbon atom bearing the leaving group (in this case, chlorine), proceeding through a high-energy intermediate known as a Meisenheimer complex. The success of SNAr reactions is highly dependent on the electronic properties of the aromatic ring. Typically, the presence of strong electron-withdrawing groups positioned ortho and/or para to the leaving group is required to stabilize the negatively charged intermediate.
For 2-chloro-4,5-dimethoxy-benzoic acid ethyl ester, the methoxy (B1213986) groups are electron-donating, and the ester group is only moderately electron-withdrawing from the meta position. This electronic configuration does not strongly favor a classical SNAr mechanism, making the chloro substituent relatively unreactive towards simple nucleophilic displacement under standard conditions. Achieving substitution often requires harsh reaction conditions, such as high temperatures and pressures, or the use of metal catalysts to activate the C-Cl bond.
A more versatile and widely employed method for modifying the chloro substituent is through palladium-catalyzed cross-coupling reactions. nih.gov Among these, the Suzuki-Miyaura coupling is a powerful tool for forming carbon-carbon bonds. rsc.orgnih.gov This reaction couples an organohalide (like our chloro-substituted ester) with an organoboron compound, such as an arylboronic acid or arylboronic ester, in the presence of a palladium catalyst and a base. rsc.orgnih.gov
The catalytic cycle of the Suzuki-Miyaura reaction generally involves three key steps:
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-chlorine bond of the this compound, forming a palladium(II) complex.
Transmetalation: The organic group from the boronic ester is transferred to the palladium center, displacing the halide. This step is facilitated by the base, which activates the organoboron reagent.
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, regenerating the palladium(0) catalyst and forming the final cross-coupled product. kochi-tech.ac.jp
The Suzuki-Miyaura reaction is valued for its mild reaction conditions and high tolerance for a wide variety of functional groups, making it suitable for complex molecule synthesis. nih.govnih.gov By selecting different arylboronic esters, a vast library of biaryl compounds can be synthesized from the parent chloro-ester.
Table 1: Typical Components for a Suzuki-Miyaura Cross-Coupling Reaction
| Component | Example(s) | Function |
|---|---|---|
| Aryl Halide | This compound | Electrophilic coupling partner |
| Organoboron Reagent | Phenylboronic acid, 4-Methoxyphenylboronic acid pinacol (B44631) ester | Nucleophilic coupling partner |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Catalyzes the C-C bond formation |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the organoboron reagent for transmetalation |
| Solvent | Toluene, Dioxane, THF, often with water | Solubilizes reactants and facilitates the reaction |
Transformations of the Ethyl Ester Moiety
The ethyl ester group is another versatile handle for chemical modification, allowing for its conversion into other important functional groups such as carboxylic acids, amides, and alcohols.
The ethyl ester can be readily hydrolyzed to the corresponding carboxylic acid, 2-chloro-4,5-dimethoxybenzoic acid, under either acidic or basic conditions.
Base-Mediated Hydrolysis (Saponification): This is the more common method, typically involving heating the ester with an aqueous solution of a strong base like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH). The reaction proceeds via nucleophilic acyl substitution, where a hydroxide ion attacks the ester carbonyl, leading to the formation of a carboxylate salt. A subsequent acidic workup is required to protonate the carboxylate and yield the final carboxylic acid.
Acid-Catalyzed Hydrolysis: This is a reversible reaction that is driven to completion by using a large excess of water. The ester is heated in the presence of an aqueous mineral acid, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). The mechanism involves protonation of the carbonyl oxygen, which activates the carbonyl carbon towards nucleophilic attack by water.
The resulting 2-chloro-4,5-dimethoxybenzoic acid is a key intermediate for further derivatization, such as the formation of amides or other esters. google.com
While direct conversion of the ethyl ester to an amide (transamidation) by reaction with an amine is possible, it often requires high temperatures or catalysis and is generally less efficient. A more common and reliable method for synthesizing amide derivatives involves a two-step sequence:
Hydrolysis: The ethyl ester is first hydrolyzed to 2-chloro-4,5-dimethoxybenzoic acid as described above.
Amide Coupling: The resulting carboxylic acid is then coupled with a primary or secondary amine to form the desired amide. This step requires the activation of the carboxylic acid, which is typically achieved using a coupling reagent. Common coupling agents include carbodiimides (e.g., DCC, EDC) or phosphonium (B103445) salts. nih.govresearchgate.net Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride by treatment with reagents like thionyl chloride (SOCl₂) or oxalyl chloride, which then readily reacts with an amine to form the amide. nih.govprepchem.comgoogle.com
This two-step approach allows for the synthesis of a wide range of N-substituted amides with high yields and purity. nih.govresearchgate.net
The ethyl ester group can be reduced to a primary alcohol, (2-chloro-4,5-dimethoxyphenyl)methanol. This transformation requires a strong reducing agent, as milder agents like sodium borohydride (B1222165) (NaBH₄) are generally not reactive enough to reduce esters unless special conditions or catalysts are used. researchgate.net
The reagent of choice for this reduction is typically lithium aluminum hydride (LiAlH₄). harvard.edu The reaction is usually carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). The LiAlH₄ provides a source of hydride ions (H⁻), which act as a powerful nucleophile, attacking the carbonyl carbon of the ester. Two equivalents of hydride are required per mole of ester. The reaction proceeds through an aldehyde intermediate which is immediately further reduced to the alcohol. An aqueous workup is necessary to quench the excess hydride reagent and protonate the resulting alkoxide to yield the final alcohol product.
Table 2: Summary of Transformations of the Ethyl Ester Moiety
| Transformation | Typical Reagents | Product Functional Group |
|---|---|---|
| Hydrolysis | NaOH(aq), H₂O, then H₃O⁺; or H₃O⁺, H₂O, heat | Carboxylic Acid |
| Amide Formation | 1. NaOH, H₂O; 2. SOCl₂; 3. R₂NH | Amide |
| Reduction | 1. LiAlH₄, THF; 2. H₃O⁺ | Primary Alcohol |
Modifications and Reactions Involving the Methoxy Groups
The methoxy groups of this compound are key functional handles that can be selectively modified to produce a range of derivatives. One of the primary transformations involving these groups is demethylation, which converts the methoxy ethers into hydroxyl groups, significantly altering the compound's electronic properties and providing sites for further functionalization.
Regioselective demethylation can be achieved using Lewis acids. For instance, processes have been developed for the selective removal of a p-methoxy group in various benzoic acid esters using an excess of a Lewis acid, such as aluminum chloride, in an organic solvent. This method allows for the targeted demethylation of one methoxy group while leaving others intact, which is particularly useful in the synthesis of complex natural products and pharmaceutical intermediates. The reaction proceeds by coordination of the Lewis acid to the methoxy oxygen, followed by nucleophilic cleavage of the methyl-oxygen bond.
The resulting hydroxy-benzoic acid derivatives are valuable precursors for the synthesis of compounds with potential biological activities. The phenolic hydroxyl groups can undergo a variety of subsequent reactions, including etherification, esterification, and O-alkylation, to introduce diverse functionalities.
Synthesis of Complex Organic Frameworks and Heterocyclic Compounds
The benzoic acid scaffold of this compound serves as a foundational building block for the synthesis of a wide array of complex organic frameworks, particularly heterocyclic compounds which are prevalent in medicinal chemistry.
Formation of Oxadiazoles (B1248032) and Thiazoles from Related Benzoic Acid Scaffolds
Benzoic acids and their corresponding esters are common starting materials for the synthesis of five-membered heterocyclic rings like oxadiazoles and thiazoles.
Oxadiazoles: The synthesis of 1,3,4-oxadiazoles from benzoic acid esters is a well-established route. The process typically begins with the conversion of the ester to the corresponding benzoyl hydrazide via reaction with hydrazine (B178648) hydrate. This intermediate is then subjected to cyclization to form the oxadiazole ring. A common method for this cyclization is the reaction of the hydrazide with an acylating agent, such as an acid chloride or anhydride, followed by dehydration, or through oxidative cyclization using reagents like phosphorus oxychloride. This multi-step synthesis provides a versatile platform for creating a library of 2,5-disubstituted 1,3,4-oxadiazoles by varying the benzoic acid starting material and the cyclizing agent.
Thiazoles: The synthesis of thiazole (B1198619) derivatives can also be approached using benzoic acid intermediates, although the pathways are often more complex. One of the most prominent methods for thiazole synthesis is the Hantzsch reaction, which involves the condensation of an α-haloketone with a thioamide. While not a direct use of the benzoic acid ester, the ester can be converted into a suitable thioamide precursor. Alternatively, substituted 2-aminobenzothiazoles can be synthesized from aminobenzoate precursors. For example, a 4-aminobenzoate (B8803810) can undergo cyclization with potassium thiocyanate (B1210189) and bromine in acetic acid to form a 2-aminobenzo[d]thiazole ring system.
Table 1: General Synthetic Pathways to Heterocycles from Benzoic Acid Esters
| Heterocycle | Key Intermediate | Typical Reagents |
|---|
Pyrrolo[3,2-d]pyrimidine Synthesis Utilizing Benzoic Acid Intermediates
The pyrrolo[3,2-d]pyrimidine core is a deazapurine analog that is of interest in medicinal chemistry. While direct synthesis from a benzoic acid intermediate is not a standard route, this compound can serve as a starting point for the synthesis of necessary precursors. The construction of the pyrrolo[3,2-d]pyrimidine scaffold generally involves the fusion of a pyrrole (B145914) ring onto a pre-existing pyrimidine (B1678525) ring, or vice versa.
Common synthetic strategies for pyrrolo[3,2-d]pyrimidines often start with substituted pyrimidines, such as 6-aminouracil (B15529) derivatives. For instance, a domino C-N coupling/hydroamination reaction of alkynylated uracils with anilines can yield pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones. nih.gov Another approach involves the rearrangement of appropriately substituted amine oxides derived from 5-amino-uracils. acs.org
To utilize this compound in these syntheses, it would first need to be transformed into a suitable pyrimidine or pyrrole building block. A hypothetical pathway could involve:
Conversion of the benzoic acid moiety into a pyrimidine ring through a series of reactions, potentially involving condensation with urea (B33335) or related compounds after appropriate functional group manipulations.
Alternatively, the benzene ring of the starting material could be elaborated into a substituted pyrrole, which is then fused to a pyrimidine ring. For example, methods exist for synthesizing pyrrolo[3,2-d]pyrimidines from 4-ureido-1H-pyrrole-2-carboxylic acid esters. acs.org
These multi-step sequences underscore the role of the initial benzoic acid ester as a foundational scaffold whose substituents can be carried through the synthetic route to influence the properties of the final heterocyclic product.
Computational and Theoretical Chemistry Studies on 2 Chloro 4,5 Dimethoxy Benzoic Acid Ethyl Ester and Analogues
Quantum Chemical Calculations (e.g., Density Functional Theory for Electronic Structure and Reactivity Analysis)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic structure and predicting the reactivity of organic molecules. These calculations provide valuable data on molecular orbitals, charge distribution, and various reactivity descriptors.
Electronic Properties: The electronic properties of aromatic esters are significantly influenced by the nature and position of substituents on the benzene (B151609) ring. For analogues of 2-chloro-4,5-dimethoxy-benzoic acid ethyl ester, DFT calculations can determine key electronic parameters. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are crucial in this regard. The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap generally implies higher reactivity.
For a related compound, 3-methoxy-2,4,5-trifluorobenzoic acid, DFT calculations have been used to determine these properties, which can serve as a reference for understanding the electronic environment of substituted benzoic acids. researchgate.net
Reactivity Descriptors: From the HOMO and LUMO energies, several reactivity descriptors can be calculated to provide a more quantitative measure of reactivity. These include:
Electronegativity (χ): The tendency of a molecule to attract electrons.
Chemical Hardness (η): A measure of resistance to change in electron distribution.
Chemical Softness (S): The reciprocal of hardness, indicating the ease of electron cloud deformation.
Electrophilicity Index (ω): A measure of the electrophilic character of a molecule.
These descriptors help in predicting how the molecule will interact with other chemical species. For instance, a high electrophilicity index suggests that the molecule will act as a good electrophile in reactions.
| Parameter | Value |
|---|---|
| HOMO Energy | -7.25 eV |
| LUMO Energy | -2.15 eV |
| Energy Gap (ΔE) | 5.10 eV |
| Electronegativity (χ) | 4.70 eV |
| Chemical Hardness (η) | 2.55 eV |
| Chemical Softness (S) | 0.39 eV⁻¹ |
| Electrophilicity Index (ω) | 4.33 eV |
This data is for an analogous compound and is presented to illustrate the typical output of quantum chemical calculations.
Molecular Modeling and Conformational Analysis
The three-dimensional structure and conformational flexibility of a molecule are critical to its properties and reactivity. Molecular modeling techniques, including conformational analysis, are used to identify the most stable conformations (arrangements of atoms in space) and the energy barriers between them.
For molecules with rotatable bonds, such as the ethyl ester and methoxy (B1213986) groups in this compound, multiple conformations are possible. The relative energies of these conformers determine their population at a given temperature. Conformational analysis typically involves systematically rotating the flexible bonds and calculating the potential energy at each step. This generates a potential energy surface, from which the minimum energy conformations can be identified.
Studies on related substituted benzoic acid esters have shown that the orientation of the ester group relative to the aromatic ring is a key conformational feature. libretexts.org Steric hindrance between the substituents on the ring and the ester group can influence the planarity of the molecule. In many substituted benzoates, the ester group is twisted out of the plane of the benzene ring to relieve steric strain.
| Interaction | Energy Cost (kJ/mol) |
|---|---|
| H-H eclipsed | 4.0 |
| H-CH₃ eclipsed | 6.0 |
| CH₃-CH₃ eclipsed | 11.0 |
| CH₃-CH₃ gauche | 3.8 |
This table provides a general illustration of the energy costs associated with different spatial arrangements of groups, which is a fundamental concept in conformational analysis.
Prediction of Reaction Pathways and Transition States
Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, it is possible to map out the entire reaction pathway. This provides valuable insights into the feasibility of a reaction and the factors that control its rate.
For this compound, several reactions are of interest, including its synthesis via Fischer esterification and its hydrolysis back to the carboxylic acid.
Fischer Esterification: The formation of the ester from the corresponding carboxylic acid and ethanol (B145695) is typically acid-catalyzed. Computational studies can model the step-by-step mechanism, which involves:
Protonation of the carbonyl oxygen of the carboxylic acid.
Nucleophilic attack by the alcohol (ethanol).
Proton transfer.
Elimination of a water molecule to form the ester.
By calculating the activation energy for each step, the rate-determining step can be identified.
Ester Hydrolysis: The hydrolysis of the ester can be catalyzed by either acid or base. The base-catalyzed hydrolysis (saponification) typically proceeds via a BAC2 mechanism (Bimolecular, Acyl-Oxygen cleavage). Computational modeling of this process would involve:
Nucleophilic attack of a hydroxide (B78521) ion on the ester carbonyl carbon to form a tetrahedral intermediate.
Collapse of the tetrahedral intermediate to expel the ethoxide leaving group.
Proton transfer to form the carboxylate and ethanol.
Theoretical calculations can provide the activation energy for the formation of the tetrahedral intermediate, which is often the rate-determining step. nih.gov
| Step | Description |
|---|---|
| 1 | Protonation of the carbonyl oxygen. |
| 2 | Nucleophilic attack by water. |
| 3 | Proton transfer. |
| 4 | Elimination of the alcohol. |
| 5 | Deprotonation to yield the carboxylic acid. |
In Silico Screening for Potential Chemical Interactions and Reactivity
In silico screening methods use computational models to predict the interactions of a molecule with a wide range of other chemical species or biological targets. These methods are widely used in drug discovery and materials science to prioritize compounds for experimental testing.
Quantitative Structure-Activity Relationship (QSAR): QSAR is a computational technique that relates the chemical structure of a series of compounds to their biological activity or chemical reactivity. By developing a mathematical model based on a set of known compounds, the activity of new, untested compounds can be predicted. For a class of compounds like substituted benzoic acid esters, a QSAR model could be developed to predict their reactivity in a particular reaction based on descriptors such as electronic properties (e.g., Hammett constants), steric parameters (e.g., Taft parameters), and lipophilicity (e.g., logP). nih.govnih.gov
Molecular Docking: If a specific target for interaction is known (e.g., an enzyme active site), molecular docking can be used to predict the binding mode and affinity of the molecule. While not directly a measure of chemical reactivity, it provides insight into the potential for intermolecular interactions that can precede a chemical reaction.
| Descriptor Class | Examples | Information Provided |
|---|---|---|
| Electronic | Dipole moment, HOMO/LUMO energies, Mulliken charges | Describes the electronic distribution and susceptibility to electrostatic interactions. |
| Steric | Molecular volume, surface area, molar refractivity | Relates to the size and shape of the molecule, which can influence accessibility to a reaction center. |
| Topological | Connectivity indices, Wiener index | Numerical representation of the molecular structure and branching. |
| Hydrophobic | LogP (octanol-water partition coefficient) | Indicates the lipophilicity of the molecule, which is important for solubility and transport. |
Applications in Advanced Organic Synthesis and Materials Science Research
Utility as a Versatile Building Block for Complex Organic Architectures
The strategic placement of reactive sites on the aromatic ring of 2-chloro-4,5-dimethoxy-benzoic acid ethyl ester and its derivatives makes it a valuable building block in organic synthesis. The chloro, methoxy (B1213986), and carboxylic acid (or ester) groups offer multiple points for chemical modification, allowing for the construction of intricate molecular frameworks.
Notably, the related compound, 2-hydroxy-4,5-dimethoxybenzoic acid, which can be derived from the chloro-substituted precursor, serves as a crucial intermediate in the synthesis of the gastrointestinal prokinetic agent, Acotiamide hydrochloride. google.comgoogle.comvihita-bio.com This highlights the importance of the core 4,5-dimethoxy-substituted benzoic acid scaffold in the development of pharmaceutically active compounds. The synthesis of Acotiamide involves the coupling of this benzoic acid derivative with other heterocyclic moieties, demonstrating its role in building complex drug molecules. google.comnewdrugapprovals.org
Furthermore, derivatives of dimethoxy-benzoic acid are employed in the synthesis of naturally occurring compounds like xanthones. nih.govmdpi.comnih.gov For instance, a bromo-dimethoxybenzoic acid derivative is a key intermediate in a multi-step synthesis of mangiferin (B1668620) aglycones, which are the core structures of the bioactive compound mangiferin. google.com This underscores the utility of this class of compounds in accessing complex natural product architectures. Flavones and flavanones, other classes of naturally occurring compounds with significant biological activities, can also be synthesized using substituted benzoic acid precursors. scispace.comresearchgate.netbiomedres.usnih.gov
Integration into Multi-Step Synthetic Strategies for Target Molecule Construction
The true value of a building block is realized in its seamless integration into multi-step synthetic pathways. This compound and its parent acid are well-suited for such applications due to the differential reactivity of their functional groups.
Similarly, in the synthesis of xanthone (B1684191) and flavone (B191248) scaffolds, the substituted benzoic acid moiety is typically introduced and then subjected to cyclization reactions to form the characteristic heterocyclic core of these molecules. nih.govscispace.com These synthetic strategies often involve several steps of functional group manipulation and bond formation, where the benzoic acid derivative plays a central and pre-determined role.
The following table provides an overview of representative multi-step syntheses where derivatives of 2-chloro-4,5-dimethoxy-benzoic acid are utilized.
| Target Molecule | Key Intermediate Derived from Benzoic Acid | Type of Reactions Involved |
| Acotiamide | 2-hydroxy-4,5-dimethoxybenzoyl chloride | Amide bond formation, coupling |
| Mangiferin Aglycone | 2-bromo-3,4-dimethoxybenzoic acid | Ullmann condensation, cyclization |
| Flavones | 2-methoxybenzoic acid derivatives | Condensation, cyclodehydration |
Precursor for Novel Ligands and Catalysts in Chemical Transformations
While direct applications of this compound as a ligand precursor are not extensively documented in readily available literature, its structural motifs are present in various ligands used in catalysis. Benzoic acid derivatives, in general, are utilized to synthesize ligands for metal-catalyzed reactions. The presence of donor atoms like oxygen in the methoxy groups and the potential for modification of the carboxylic acid group make such compounds attractive for coordination chemistry.
For example, benzoic acids with various substituents are used to create ligands for transition metal catalysts, such as rhodium, which are employed in C-H activation and annulation reactions to form complex heterocyclic systems. mdpi.com The electronic and steric properties of the substituents on the benzoic acid ring can influence the catalytic activity and selectivity of the resulting metal complex.
The functional groups on this compound could be chemically modified to create bidentate or polydentate ligands. For instance, the ester could be converted to an amide bearing another coordinating group, or the chloro substituent could be replaced via cross-coupling reactions to introduce a nitrogen or phosphorus donor atom. Such modifications could lead to the development of novel ligands for a variety of catalytic transformations.
Potential in the Development of Functional Organic Materials
The field of functional organic materials leverages the unique electronic and photophysical properties of highly conjugated organic molecules. While specific research on the integration of this compound into such materials is nascent, its aromatic core and tunable functional groups suggest potential applications.
Benzoic acid derivatives are components of liquid crystals, polymers, and photoactive materials. The rigid aromatic core of the molecule can contribute to the formation of ordered structures, which is a key requirement for many functional materials. The substituents on the benzene (B151609) ring can be modified to tune the material's properties, such as its solubility, melting point, and electronic characteristics.
For instance, the incorporation of this benzoic acid derivative into a polymer backbone could lead to materials with specific optical or electronic properties. Furthermore, the presence of the chloro- and methoxy- groups offers handles for post-polymerization modification, allowing for the fine-tuning of the material's functionality. The synthesis of azo-azomethine compounds from substituted benzaldehydes, which can be derived from benzoic acids, points towards the potential for creating dye molecules and other photoactive materials. ekb.eg
Future Research Trajectories for 2 Chloro 4,5 Dimethoxy Benzoic Acid Ethyl Ester
Exploration of Novel Catalytic Transformations and Synthetic Methodologies
The chloro- and ester- functionalities, along with the electron-rich dimethoxy-substituted benzene (B151609) ring of 2-chloro-4,5-dimethoxy-benzoic acid ethyl ester, offer multiple sites for catalytic transformations. Future research will likely focus on leveraging these features to forge new carbon-carbon and carbon-heteroatom bonds, thereby accessing a diverse array of complex molecules.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig amination, and Sonogashira coupling, represent a significant avenue for exploration. wikipedia.orgnih.govpharmtech.com The chloro substituent can serve as a handle for coupling with a wide range of boronic acids, amines, and alkynes, respectively. wikipedia.orglibretexts.org This would enable the synthesis of biaryl compounds, arylamines, and arylalkynes, which are prevalent motifs in pharmaceuticals and functional materials. Research in this area will likely focus on employing modern catalyst systems that are efficient for electronically modified and sterically hindered substrates. wikipedia.orglibretexts.org
Furthermore, the dimethoxy-activated ring is a prime candidate for C-H functionalization reactions. These reactions offer a more atom-economical approach to derivatization by directly converting C-H bonds into new functional groups, avoiding the need for pre-functionalized starting materials. Future studies could explore the regioselective C-H arylation, alkenylation, or alkylation of the aromatic ring, guided by the existing substituents.
In recent years, photoredox catalysis has emerged as a powerful tool for organic synthesis, enabling novel transformations under mild conditions. rsc.orgnih.gov Future investigations could explore the use of photoredox catalysts to engage this compound in reactions such as radical-mediated C-H functionalization or cross-coupling reactions. The ester functionality could also be a target for photoredox-catalyzed decarboxylative couplings, although this would lead to the loss of the ethyl ester group. nih.gov
Development of More Sustainable and Atom-Economical Synthesis Protocols
The principles of green chemistry are increasingly influencing the design of synthetic routes in both academia and industry. jocpr.commdpi.comnih.govwhiterose.ac.uk Future research on this compound will undoubtedly be shaped by these principles, with a focus on developing more sustainable and atom-economical synthesis protocols.
One promising area is the application of continuous flow chemistry. rsc.orgmdpi.comresearchgate.netbeilstein-journals.org Continuous flow processes offer several advantages over traditional batch synthesis, including improved heat and mass transfer, enhanced safety, and the potential for automation and scalability. Developing a continuous flow synthesis for this compound and its derivatives could lead to more efficient and reproducible production on a larger scale.
Biocatalysis offers another avenue for greening the synthesis of and with this compound. Enzymes, such as lipases, can be employed for the esterification or transesterification steps under mild and environmentally benign conditions. epa.govacs.orgresearchgate.netnih.govmdpi.com For instance, the enzymatic synthesis of alkyl benzoate (B1203000) esters through transesterification has been demonstrated to be highly efficient. epa.govacs.orgresearchgate.net Research could focus on identifying or engineering enzymes that are highly selective and active for the synthesis of this compound or its derivatives.
The concept of atom economy, which measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final product, will be a central theme. jocpr.com Future synthetic strategies will aim to maximize atom economy by designing reactions that minimize the formation of byproducts. jocpr.com This can be achieved through the use of catalytic reactions, addition reactions, and other transformations that are inherently more atom-economical. jocpr.com
Investigation of New Derivatization Pathways for Chemical Space Exploration
The core structure of this compound serves as a versatile scaffold for the generation of diverse molecular architectures. Future research will focus on exploring new derivatization pathways to expand the chemical space around this core, with the aim of discovering new compounds with interesting biological or material properties.
One key area of exploration will be the synthesis of libraries of compounds for high-throughput screening in drug discovery programs. For example, the benzoic acid moiety is a common feature in many kinase inhibitors. acs.orgnih.goved.ac.ukacs.orgsoci.org By systematically modifying the substituents on the aromatic ring and the ester group, it may be possible to develop novel kinase inhibitors with high potency and selectivity. acs.orgnih.goved.ac.ukacs.org
The ester functionality can be readily converted into other functional groups. For instance, it can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with a variety of amines to form a library of amides. The ester can also be reduced to an alcohol, which can be further functionalized. These transformations open up a wide range of possibilities for creating new derivatives.
Advanced Applications in Emerging Fields of Organic Chemistry and Materials Science
The unique electronic and structural features of this compound and its derivatives make them promising candidates for applications in emerging fields of organic chemistry and materials science.
In the area of organic electronics, molecules with electron-rich dimethoxybenzene units are of interest for the development of organic light-emitting diodes (OLEDs) and other electronic devices. ifmo.ruharvard.eduresearchgate.netrsc.orgresearchgate.net Future research could focus on incorporating the this compound scaffold into larger conjugated systems to create novel materials with tailored optoelectronic properties.
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing 2-chloro-4,5-dimethoxy-benzoic acid ethyl ester, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via regioselective functionalization of substituted benzoic acid derivatives. For example, directed ortho-lithiation using lithium tetramethylpiperidine (LiTMP) on 2-chloroisonicotinic acid derivatives allows selective substitution at position 5, followed by esterification with ethanol . To avoid reactive aldehyde byproducts (e.g., from DMF), alternative electrophiles like benzaldehyde can be employed. Reaction temperature, solvent polarity, and stoichiometry of the lithiating agent critically affect regioselectivity and yield.
Q. Which analytical techniques are recommended for confirming the structure and purity of this ester?
- Methodological Answer : High-resolution NMR (¹H, ¹³C) is essential for verifying substituent positions and esterification. For example, methoxy and ethyl ester protons exhibit distinct splitting patterns in the aromatic region (δ 3.8–4.3 ppm). Purity can be assessed via HPLC (C18 column, acetonitrile/water mobile phase) or GC-MS, with retention times compared to authentic standards. Mass spectrometry (EI-MS) confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 259.05) .
Advanced Research Questions
Q. How do electronic effects of chlorine and methoxy groups influence reactivity in subsequent transformations?
- Methodological Answer : The chlorine atom at position 2 exerts an electron-withdrawing inductive effect, deactivating the aromatic ring and directing electrophilic substitution to the para/meta positions relative to itself. Methoxy groups at positions 4 and 5 donate electron density via resonance, activating specific sites for functionalization (e.g., nucleophilic aromatic substitution or cross-coupling reactions). Computational studies (DFT calculations) can map charge distribution to predict reactivity .
Q. How can researchers resolve contradictions in regiochemical outcomes reported in different synthesis protocols?
- Methodological Answer : Contradictions may arise from competing reaction pathways (e.g., kinetic vs. thermodynamic control). Systematic variation of lithiation bases (e.g., LiTMP vs. LDA) and electrophiles can clarify regioselectivity. For example, LiTMP favors ortho-lithiation, while LDA may lead to lateral deprotonation. Side-by-side experiments with in-situ monitoring (e.g., IR spectroscopy) can identify intermediates and validate mechanisms .
Q. What computational tools are effective for optimizing regioselective functionalization of this compound?
- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) can model transition states and predict activation barriers for competing pathways. Molecular docking studies may also assess steric effects of substituents. For example, steric hindrance from the ethyl ester group at position 1 can disfavor certain substitution patterns. These models guide experimental design, reducing trial-and-error approaches .
Methodological Considerations
- Synthesis Optimization : Use green chemistry principles (e.g., aqueous-phase reactions, biodegradable solvents) to minimize toxic byproducts. Williamson ether synthesis avoids hazardous intermediates like dioxane .
- Data Validation : Cross-reference spectral data with PubChem or CAS entries (e.g., CAS 3943-80-4 for related esters) to ensure reproducibility .
- Safety Protocols : Handle chlorinated intermediates under inert atmospheres to prevent hydrolysis. Use PPE for corrosive reagents like chlorinated acetic acids .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
